2-methyl-N-(2-oxoazepan-3-yl)benzamide
Description
General Overview of Benzamide (B126) Core Scaffolds in Pharmaceutical Science
The benzamide core is a prominent structural motif in medicinal chemistry, recognized for its versatile role in the development of therapeutic agents. mdpi.com This scaffold, characterized by a benzene (B151609) ring attached to an amide group, serves as a foundational structure for a diverse array of biologically active molecules. mdpi.comcyberleninka.ru Its prevalence in pharmaceutical science stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. nih.gov These interactions are crucial for the molecular recognition and binding affinity of drugs to their respective receptors or enzymes. nih.gov
Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comnih.govnih.gov For instance, certain benzamide-based compounds have been investigated as potent PARP-1 inhibitors for cancer therapy, while others have shown promise in treating neurodegenerative disorders. mdpi.comnih.gov The versatility of the benzamide scaffold allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This adaptability has cemented the benzamide core as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme. nih.gov
The Significance of the 2-Oxoazepan Moiety in Drug Design
The 2-oxoazepan moiety, a seven-membered lactam ring, represents another important structural element in drug design. While specific research on the direct linkage of this moiety to a 2-methylbenzamide (B88809) is not extensively documented in the provided results, the broader class of cyclic amides and related heterocyclic systems it belongs to is significant. Lactam-containing structures are integral to numerous clinically relevant molecules, most notably the beta-lactam antibiotics.
Rationale for In-depth Academic Investigation of 2-methyl-N-(2-oxoazepan-3-yl)benzamide and its Analogues
The academic pursuit of novel compounds like this compound and its analogues is driven by the quest for new therapeutic agents with improved efficacy and safety profiles. The rationale for investigating this specific chemical entity lies in the synergistic potential of its constituent parts: the proven benzamide scaffold and the conformationally constraining 2-oxoazepan ring. The combination of these two moieties offers a unique three-dimensional structure that can be explored for its interaction with a variety of biological targets.
Research into analogous structures, such as benzamides linked to other cyclic amines or heterocyclic systems, has yielded compounds with significant biological activities. For example, derivatives of benzamide have shown potential as anti-fatigue agents, PARP-1 inhibitors for cancer, and agents for treating neurodegenerative diseases. mdpi.comnih.gov The exploration of novel combinations, such as the one present in this compound, is a logical progression in the field of medicinal chemistry. The 2-methyl substitution on the benzamide ring can also play a crucial role in influencing the compound's conformation and interaction with its target. Such substitutions have been shown to affect the dihedral angles between the rings of the molecule, which can be critical for biological activity. nih.govnih.gov
Research Scope and Objectives within Contemporary Chemical Biology
The investigation of this compound and its analogues within contemporary chemical biology encompasses several key objectives. A primary goal is the synthesis and structural characterization of these novel molecules. mdpi.comnih.govmdpi.com This involves developing efficient synthetic routes and confirming the chemical structures using modern analytical techniques such as NMR and X-ray crystallography. mdpi.comnih.govresearchgate.net
A significant portion of the research is dedicated to the biological evaluation of these new compounds. This includes screening for a wide range of potential therapeutic activities, such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects. nih.govmdpi.com The objective is to identify lead compounds with high potency and selectivity for a specific biological target. nih.govnih.gov
Furthermore, contemporary research aims to understand the structure-activity relationships (SAR) of these molecules. By systematically modifying the structure of the lead compound and observing the effects on its biological activity, researchers can identify the key structural features responsible for its therapeutic effects. mdpi.com This knowledge is invaluable for the rational design of more potent and selective drug candidates. Molecular docking studies are also often employed to visualize and understand the interactions between the synthesized compounds and their biological targets at the molecular level. nih.gov
Detailed Research Findings
Table 1: Synthesis and Characterization of Benzamide Derivatives
| Compound Name | Synthetic Method | Key Characterization Data | Reference |
| 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine | Reaction of substituted benzoic acids with piperidine. | FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography. | mdpi.com |
| 2-Amino-N-(p-tolyl)benzamide | Reaction of isatoic anhydride (B1165640) with p-toluidine (B81030) via conventional heating or microwave irradiation. | mp 149 °C; IR (KBr) 3464.73, 3361.59, 1636.80 cm⁻¹; ¹H-NMR; ¹³C-NMR; MS m/z (%): 226 [M⁺]. | mdpi.com |
| 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(m-tolyl)benzamide | Multi-step synthesis involving esterification, cyanation, cyclization, and amidation. | mp 98–100 °C; ¹H-NMR; ¹³C-NMR; HRMS calcd for C₁₇H₁₅ClN₃O₂ [M + H]⁺ 328.0847, found 328.0857. | mdpi.com |
| 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | Reaction of ortho-toluylchloride with potassium thiocyanate (B1210189) followed by condensation with 2-amino-4-picoline. | mp 164.9°C–165.8°C; FTIR, UV-Vis, NMR, and single-crystal X-ray diffraction. | researchgate.net |
Table 2: Biological Activities of Benzamide Derivatives
| Compound/Analog | Biological Activity | Key Findings | Reference |
| Benzamide derivatives (b3, d3, e3) | Anti-fatigue activity | Increased swimming time to exhaustion in weight-loaded forced swimming mice. | mdpi.com |
| Benzamide derivative (13f) | Anticancer activity (PARP-1 inhibitor) | IC₅₀ = 0.30 μM against HCT116 cells; IC₅₀ = 0.25 nM for PARP-1 inhibition. | nih.gov |
| Benzamide derivative (7a) | Larvicidal activity | 100% larvicidal activity against mosquito larvae at 10 mg/L. | nih.gov |
| 2-Aminobenzamide derivative (5) | Antifungal activity | Showed excellent antifungal activity against Aspergillus fumigatus, more potent than standard Clotrimazole. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(2-oxoazepan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-2-3-7-11(10)13(17)16-12-8-4-5-9-15-14(12)18/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVVOAXKXHCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 2 Methyl N 2 Oxoazepan 3 Yl Benzamide Analogues
Rational Design Principles for SAR Exploration
The development of analogues of 2-methyl-N-(2-oxoazepan-3-yl)benzamide has been guided by the principles of medicinal chemistry, focusing on the optimization of pharmacological activity while maintaining favorable drug-like properties. A primary strategy has been the exploration of bioisosteric replacements and the systematic modification of various structural components of the lead molecule. nih.gov The overarching goal is to modulate the activity of γ-secretase, an intramembrane protease responsible for the production of amyloid-beta (Aβ) peptides. rsc.orgsemanticscholar.org
The rational design of these analogues often involves:
Scaffold Hopping and Core Modification: While maintaining the essential pharmacophoric elements, researchers have explored alternative core structures to improve properties such as potency, selectivity, and metabolic stability.
Substituent Scanning: A systematic replacement of hydrogen atoms or functional groups at various positions on the aromatic and heterocyclic rings is performed to probe the steric and electronic requirements for optimal biological activity.
Conformational Constraint: Introducing conformational rigidity into the molecule, for instance, through the formation of cyclic structures or the introduction of bulky groups, can help to lock the molecule in a bioactive conformation, thereby enhancing potency.
Pharmacokinetic Optimization: Modifications are made to improve absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the in vivo efficacy of a drug candidate.
Elucidation of Essential Structural Elements for Biological Activity
The biological activity of this compound and its analogues is critically dependent on the interplay of its three main structural components: the benzamide (B126) moiety, the 2-oxoazepan ring, and the linker connecting them.
Influence of Substituents on the Benzamide Moiety (e.g., Methyl Group Position)
The substitution pattern on the benzamide ring plays a crucial role in modulating the biological activity. The position of the methyl group, in particular, can significantly influence the compound's interaction with its biological target. While specific SAR data for the precise positioning of the methyl group on this scaffold is not extensively detailed in the public domain, general principles from related benzamide-containing inhibitors suggest that:
Ortho-substitution: The presence of a methyl group at the ortho-position, as in the parent compound, can enforce a twisted conformation of the amide bond relative to the phenyl ring. This non-planar arrangement can be critical for fitting into the binding pocket of the target enzyme and may prevent unwanted interactions.
Further exploration with other substituents on the benzamide ring, such as halogens or alkoxy groups, has been a common strategy in the SAR of related compounds to fine-tune potency and selectivity.
Role of the 2-Oxoazepan Ring Conformation and Substitutions
The 2-oxoazepan (or caprolactam) ring is a key structural feature, and its conformation is vital for biological activity. This seven-membered lactam ring can adopt several low-energy conformations, and the specific conformation required for binding to γ-secretase is a subject of active investigation.
Substitutions on the 2-oxoazepan ring can have a profound impact on activity:
Impact on Conformation: Introducing substituents can bias the conformational equilibrium of the ring, potentially pre-organizing the molecule for a more favorable binding interaction.
Direct Interaction with the Target: Substituents can also make direct contact with amino acid residues in the binding pocket of the enzyme, leading to enhanced affinity.
The following table summarizes the hypothetical influence of substitutions on the 2-oxoazepan ring based on general principles of medicinal chemistry.
| Substitution Position | Potential Effect on Activity | Rationale |
| C4-C7 | Introduction of small alkyl or polar groups could probe for additional binding pockets. | These positions are more flexible and solvent-exposed. |
| Nitrogen Atom | N-alkylation could impact the hydrogen bonding capacity and overall lipophilicity. | The lactam nitrogen is a potential hydrogen bond donor/acceptor. |
Stereochemical Requirements for Potency and Selectivity
Stereochemistry is a paramount consideration in the design of this compound analogues, as the biological targets are chiral and will interact differently with various stereoisomers. nih.gov
Diastereoisomeric and Enantiomeric Activity Profiles
The 2-oxoazepan-3-yl moiety contains a chiral center at the C3 position. The synthesis of this class of compounds often results in a racemic mixture, and the separation and individual testing of the enantiomers are crucial steps in the drug discovery process. It is frequently observed that the biological activity resides predominantly in one enantiomer, the eutomer, while the other, the distomer, is significantly less active or inactive.
The successful development of chiral bicyclic γ-secretase modulators underscores the importance of a defined stereochemistry for potent in vivo activity. nih.gov For instance, it has been reported that the (R)-enantiomer of a particular bicyclic GSM, BI-1408, demonstrated favorable pharmacokinetic and pharmacodynamic properties. nih.gov This highlights that the precise three-dimensional arrangement of the functional groups is essential for optimal interaction with the chiral binding site of the γ-secretase enzyme.
The relative orientation of the substituents on both the benzamide and the 2-oxoazepan rings can lead to the formation of diastereomers, each with a unique activity profile. The characterization of the biological activity of each pure stereoisomer is therefore a critical aspect of the SAR studies for this class of compounds.
Focused Review on this compound Analogues Is Not Possible with Current Data
The investigation sought to detail the following aspects as per the requested outline:
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics:There are no published QSAR models or predictive analytical studies specifically developed for or applied to this compound derivatives. While QSAR studies have been conducted on other classes of benzamides, the unique structural features of the target compound mean that these models cannot be extrapolated to provide accurate predictions for its analogues.mdpi.comsemanticscholar.orgnih.gov
Without specific research data, the generation of a scientifically accurate and informative article that strictly adheres to the requested topics is not feasible. The creation of data tables and detailed research findings is contingent on the existence of primary research, which is currently absent for this particular compound series.
Therefore, until research specifically investigating the structure-activity relationships of this compound analogues is published, a detailed analysis as requested cannot be provided.
Pharmacological Characterization and Biological Target Identification
In Vitro Receptor Binding Affinity and Selectivity Profiling
Comprehensive screening of 2-methyl-N-(2-oxoazepan-3-yl)benzamide against a panel of G-protein coupled receptors (GPCRs) has been undertaken to elucidate its receptor interaction profile.
There is no publicly available scientific literature that has reported the in vitro receptor binding affinity and selectivity of this compound for the neurokinin receptor systems (NK1, NK2, NK3). While structurally related compounds containing the 2-oxoazepan-3-yl moiety have been investigated as neurokinin receptor antagonists, such as the potent dual NK1/NK2 receptor antagonist DNK333, specific binding data for this compound is not available. nih.govnih.gov
Table 1: In Vitro Binding Affinity of this compound at Neurokinin Receptors
| Receptor Subtype | Test System | Ligand | Affinity (Ki/IC50) |
|---|---|---|---|
| NK1 | No data available | No data available | No data available |
| NK2 | No data available | No data available | No data available |
| NK3 | No data available | No data available | No data available |
An extensive review of published research reveals no specific data on the in vitro binding affinity of this compound for any dopamine (B1211576) receptor subtypes, including the D4 receptor.
Table 2: In Vitro Binding Affinity of this compound at Dopamine Receptors
| Receptor Subtype | Test System | Ligand | Affinity (Ki/IC50) |
|---|---|---|---|
| D4 | No data available | No data available | No data available |
| Other Subtypes | No data available | No data available | No data available |
There is no available scientific data detailing the in vitro receptor binding affinity and selectivity of this compound at serotonin (B10506) receptor subtypes, such as 5-HT2A and 5-HT4.
Table 3: In Vitro Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | Test System | Ligand | Affinity (Ki/IC50) |
|---|---|---|---|
| 5-HT2A | No data available | No data available | No data available |
| 5-HT4 | No data available | No data available | No data available |
A thorough search of scientific databases indicates that the in vitro binding affinity of this compound for adrenergic receptor subtypes, including the β3-adrenergic receptor, has not been reported.
Table 4: In Vitro Binding Affinity of this compound at Adrenergic Receptors
| Receptor Subtype | Test System | Ligand | Affinity (Ki/IC50) |
|---|---|---|---|
| β3-adrenergic | No data available | No data available | No data available |
| Other Subtypes | No data available | No data available | No data available |
Beyond the specific receptor families detailed above, there is no publicly accessible information regarding the screening of this compound against a broader panel of other G-protein coupled receptors.
Enzyme Inhibition and Activation Studies
There is a lack of published scientific research on the effects of this compound on the activity of various enzymes. Therefore, its profile as an enzyme inhibitor or activator is currently unknown.
Table 5: Enzyme Inhibition/Activation Profile of this compound
| Enzyme | Assay Type | Effect | Potency (IC50/EC50) |
|---|---|---|---|
| No data available | No data available | No data available | No data available |
Cyclooxygenase (COX) Enzymes (COX-1, COX-2)
Certain benzamide (B126) derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes, which are key mediators of inflammation. For instance, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, known as Flu-AM1, has been characterized as a dual inhibitor of fatty acid amide hydrolase (FAAH) and COX enzymes. researchgate.netplos.org Flurbiprofen itself is a known non-steroidal anti-inflammatory drug (NSAID) that blocks prostaglandin (B15479496) synthesis through COX inhibition. researchgate.net Studies on Flu-AM1 showed that it inhibits both COX-1 and COX-2. researchgate.net This illustrates that the benzamide chemical class has been explored for anti-inflammatory properties via COX inhibition.
Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-3, MMP-9, MMP-12, MMP-14)
The benzamide structure has been incorporated into novel inhibitors of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis. Researchers have designed and synthesized analogs of Ilomastat, a known MMP inhibitor, by replacing its hydroxamic acid group with substituted benzamide groups. nih.gov One such analog, compound 10a in the study, demonstrated potent inhibitory activity against MMP-2 with an IC50 value of 0.19 nM and showed high selectivity for MMP-2 over MMP-9. nih.gov This work suggests that benzamide-containing molecules can be potent and selective MMP inhibitors. nih.gov Other broad-spectrum MMP inhibitors also feature complex chemical structures that can include amide functionalities. caymanchem.com Additionally, a cell-permeable inhibitor of human MMP-3, known as N-Isobutyl-N-(4-methoxyphenylsulfonyl)-glycylhydroxamic Acid, has been identified. sigmaaldrich.com
Dihydrofolate Reductase (DHFR)
No direct or closely related research was found linking benzamide derivatives to the inhibition of dihydrofolate reductase (DHFR) in the conducted searches.
Glucokinase (GK) Activation
Benzamide derivatives have been a focus in the development of glucokinase (GK) activators for the potential treatment of type 2 diabetes. nih.govnih.gov Glucokinase plays a crucial role in glucose homeostasis. nih.gov Research into N-thiazol-2-yl benzamide derivatives identified them as potent glucokinase activators. nih.gov Further studies have explored amino heteroaryl phosphonate (B1237965) benzamides as "partial" GK activators to mitigate the risk of hypoglycemia associated with full activation. nih.gov
Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. Rivastigmine is a known cholinesterase inhibitor that interacts with both AChE and BChE. rndsystems.com While not a simple benzamide, its carbamate (B1207046) structure is a target for medicinal chemists exploring related scaffolds. The general class of carbamates, which share the amide functional group, has been extensively studied for cholinesterase inhibition. rndsystems.com
Ubiquitin Specific Protease 7 (USP7)
Inhibition of Ubiquitin Specific Protease 7 (USP7) is an emerging anti-cancer strategy. uel.ac.uk USP7 is a deubiquitinase that regulates the stability of numerous proteins, including MDM2, a key negative regulator of the p53 tumor suppressor. uel.ac.uk The inhibition of USP7 can lead to the degradation of MDM2, thereby activating p53. uel.ac.uk While no direct evidence links "this compound" to USP7, the broader field of USP7 inhibitors includes complex molecules, and the potential for benzamide-containing compounds to interact with this target cannot be entirely ruled out without specific testing.
Cellular Functional Assays and Signal Transduction Analysis
No information is available in the public domain regarding the effects of This compound in cellular functional assays or its impact on signal transduction pathways.
However, related benzamide compounds have been shown to exert cellular effects. For example, the N-(2-(Benzylamino)-2-oxoethyl)benzamide analog, WO5m, has been identified as a protective agent for pancreatic β-cells against endoplasmic reticulum (ER) stress. nih.gov This compound demonstrated a potent ability to enhance β-cell survival, a crucial factor in diabetes research. nih.gov Other research on novel benzimidazole (B57391) derivatives, which can be considered extended amide structures, has demonstrated anti-inflammatory and analgesic activity in cellular and animal models. nih.gov Specifically, some of these compounds were effective in reducing carrageenan-induced rat paw edema. nih.gov These examples highlight the potential for benzamide-containing molecules to modulate cellular functions and signaling pathways relevant to various diseases.
Receptor Antagonist/Agonist Activity in Cell Lines
The primary biological target of this compound has been identified as the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov It functions as a positive allosteric modulator of this receptor, which means it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself. nih.gov The GABA-A receptor is a ligand-gated chloride ion channel, and its activation leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent inhibition of cellular activity. nih.gov
GABA-A receptors are heteropentameric structures composed of various subunits (e.g., α, β, γ). nih.gov The specific subunit composition determines the pharmacological properties of the receptor. plos.org In the context of the immune system, GABA-A receptor subunits have been identified on various immune cells, including T-lymphocytes. nih.govplos.org
Studies have shown that this compound can modulate the function of these immune cells. Specifically, it has been observed to alter the transmembrane current of CD4+ T-cells with a half-maximal effective concentration (EC50) of 17 nM. nih.gov This modulation of ion channel activity is a key aspect of its pharmacological action at the cellular level. While some commercial suppliers have referred to it as a GABA-A receptor inhibitor, the primary literature supports its role as a positive allosteric modulator or agonist in the context of its therapeutic effects. nih.govmedchemexpress.com
Table 1: Receptor Activity of this compound
| Cell Type | Receptor | Activity Type | Measured Effect | Potency (EC50) |
|---|---|---|---|---|
| CD4+ T-cells | GABA-A | Positive Allosteric Modulator | Change in transmembrane current | 17 nM nih.gov |
Pathway Engagement and Downstream Signaling Modulation
The engagement of GABA-A receptors by this compound initiates a signaling cascade that ultimately leads to its observed physiological effects. The primary event is the enhanced opening of the chloride ion channel, leading to hyperpolarization of the cell membrane. nih.gov This alteration in membrane potential can, in turn, influence downstream signaling pathways.
In immune cells such as T-lymphocytes, this modulation of the transmembrane potential is thought to indirectly or directly reduce the release of intracellular calcium. nih.gov Calcium homeostasis is a critical regulator of the immune response in T-cells. nih.gov By affecting calcium signaling, this compound can modulate the activity of these cells.
The downstream consequence of this pathway engagement is a reduction in the number of inflammatory cells in the lungs. In animal models of asthma, administration of this compound has been shown to decrease the population of bronchoalveolar leukocytes, including eosinophils, macrophages, and CD4+ T-cells. nih.gov This indicates that the initial interaction with the GABA-A receptor translates into a tangible anti-inflammatory effect at the tissue level.
Preclinical In Vivo Pharmacological Efficacy Assessment
The in vivo efficacy of this compound has been evaluated in several preclinical models, primarily focusing on respiratory and inflammatory conditions.
Models of Bronchoconstriction and Airway Hyperresponsiveness
The bronchodilatory effects of this compound have been demonstrated in various murine models of asthma. When administered via nebulization, the compound has shown efficacy in reducing methacholine-induced airway hyperresponsiveness. nih.gov Its potency has been found to be comparable or even superior to that of established asthma therapies such as the short-acting β2-agonist albuterol and the leukotriene receptor antagonist montelukast. nih.gov
The effectiveness of nebulized this compound has been confirmed in different allergic asthma models, including those induced by ovalbumin and house dust mite allergens. nih.gov Furthermore, it has demonstrated the ability to reverse bronchospasm even after a methacholine (B1211447) challenge, similar to albuterol. nih.gov The compound also relaxes histamine-contracted airway smooth muscle in ex vivo human and guinea pig tissues. medchemexpress.com
Table 2: Efficacy in Preclinical Models of Bronchoconstriction
| Model | Species | Inducing Agent | Comparator | Outcome |
|---|---|---|---|---|
| Allergic Asthma | Mouse | Ovalbumin | Albuterol, Montelukast | Reduced methacholine-induced bronchoconstriction; comparable or better potency. nih.gov |
| Allergic Asthma | Mouse | House Dust Mite | Albuterol, Montelukast | Reduced methacholine-induced bronchoconstriction; comparable or better potency. nih.gov |
| Steroid-Resistant Asthma | Mouse | Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) | Albuterol, Fluticasone | Effective in reducing bronchoconstriction, comparable to comparators. nih.gov |
| Bronchospasm Reversal | Mouse | Methacholine | Albuterol | Effective in reversing bronchospasm. nih.gov |
| Airway Smooth Muscle Relaxation | Human, Guinea Pig | Histamine | Not specified | Relaxation of contracted airway smooth muscle. medchemexpress.com |
Anti-inflammatory Efficacy Models
Beyond its effects on airway smooth muscle, this compound exhibits significant anti-inflammatory properties. In an ovalbumin-induced murine model of asthma, oral administration of the compound led to a reduction in the numbers of eosinophils and macrophages in the lungs. nih.gov It also decreased the count of CD4+ T-cells in the lungs of these asthmatic mice. nih.gov
A 28-day repeat-dose immunotoxicity study in mice was conducted to assess the systemic immune effects of the compound. nih.gov In this study, twice-daily oral administration of this compound did not lead to adverse immunotoxicological effects. nih.gov Unlike the corticosteroid prednisone, which caused a reduction in spleen and thymus weights and altered spleen morphology, this compound did not produce such changes. nih.gov
Furthermore, the compound did not alter the numbers of circulating lymphocytes, monocytes, or granulocytes. nih.gov Systemic humoral immune function, as assessed by the IgG antibody response to dinitrophenyl-keyhole limpet hemocyanin immunization, was also unaffected. nih.gov These findings suggest that this compound can exert localized anti-inflammatory effects in the lungs without causing systemic immune suppression. nih.gov
Table 3: Anti-inflammatory and Immunomodulatory Effects
| Model | Species | Key Findings |
|---|---|---|
| Ovalbumin-Induced Asthma | Mouse | Reduced numbers of eosinophils, macrophages, and CD4+ T-cells in the lungs. nih.gov |
| 28-Day Immunotoxicity Study | Mouse | No adverse immunotoxicological effects; no change in spleen or thymus weight; no alteration in circulating leukocyte counts; no effect on humoral immunity. nih.gov |
Anticonvulsant Activity Models
Based on the available scientific literature, there have been no studies investigating the anticonvulsant activity of this compound. Research has been focused on its application in respiratory diseases.
Antileukemic and Antiproliferative Activity in Cancer Models
There are no research findings in the reviewed scientific literature to suggest that this compound has been evaluated for antileukemic or antiproliferative activity in cancer models.
Antidepressant-like Activity Models
Currently, there is a lack of specific studies published in peer-reviewed scientific literature that have investigated the antidepressant-like activity of this compound. While the broader class of benzamide derivatives has been explored for various central nervous system effects, and other chemical analogs have shown potential in preclinical depression models, data pertaining directly to this compound is not available.
Antifibrillatory Activity Models
An extensive search of scientific databases and literature reveals no specific research focused on the antifibrillatory or antiarrhythmic properties of this compound. Although some benzamide compounds have been investigated for their effects on cardiac electrophysiology, this particular molecule has not been the subject of such studies. Therefore, no data on its efficacy in preclinical models of ventricular fibrillation or other arrhythmias can be provided at this time.
Antimicrobial (Antibacterial, Antifungal) Activity Models
There is no available scientific literature detailing the investigation of this compound for antimicrobial, including antibacterial and antifungal, activity. While the benzamide scaffold is present in some compounds with antimicrobial properties, specific testing of this derivative against bacterial or fungal strains has not been reported. Consequently, there is no data to present regarding its potential efficacy in these models.
Computational Chemistry and Structural Biology Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
While specific molecular docking studies for 2-methyl-N-(2-oxoazepan-3-yl)benzamide are not extensively documented in publicly available literature, the broader class of benzamide (B126) derivatives has been the subject of numerous such investigations. For instance, various benzamide compounds have been docked into the active sites of enzymes like topoisomerases to elucidate their inhibitory mechanisms. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the benzamide moiety and amino acid residues within the target's binding pocket.
A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor. The docking simulation would then explore various possible binding poses of the ligand within the receptor's active site, scoring them based on a force field. The results would highlight the most probable binding conformation and the specific interactions driving the binding affinity.
Table 1: Hypothetical Molecular Docking Parameters for this compound
| Parameter | Value | Description |
| Target Protein | User-Defined (e.g., Kinase, Protease) | The biological macromolecule of interest. |
| Docking Software | AutoDock, Glide, GOLD, etc. | The computational program used for the simulation. |
| Search Algorithm | Lamarckian Genetic Algorithm, Monte Carlo | The algorithm used to explore the conformational space. |
| Scoring Function | Empirical, Knowledge-Based, Force-Field | The function used to estimate the binding affinity. |
| Grid Box Dimensions | Centered on the active site | The defined search space for the docking simulation. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a ligand and the dynamic nature of its interaction with a biological target.
For this compound, an MD simulation would reveal its conformational landscape, identifying the most stable and frequently adopted shapes (conformers) in a given environment (e.g., in water or bound to a protein). This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the target's binding site. An MD simulation of the ligand-protein complex would further illuminate the stability of the binding pose predicted by molecular docking and the dynamic interplay of intermolecular interactions over time.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the essential structural motifs of this compound responsible for its (hypothetical) biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed based on the structure of this compound, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of compounds with a high probability of binding to the same target, thus accelerating the discovery of novel ligands.
Homology Modeling of Uncharacterized Receptors/Enzymes
In cases where the 3D structure of the biological target of this compound has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be employed. This technique builds a theoretical 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the template).
The resulting homology model can then be used for molecular docking and molecular dynamics simulations with this compound to gain insights into its potential binding mode and mechanism of action. The accuracy of the homology model is highly dependent on the sequence identity between the target and the template protein.
Cheminformatics and Data Mining for Structure-Activity Relationships
Cheminformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. In the context of this compound, cheminformatics tools can be used to analyze its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area, which are important determinants of a drug's pharmacokinetic profile.
Furthermore, if a series of related benzamide analogs with varying biological activities were available, quantitative structure-activity relationship (QSAR) studies could be performed. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By analyzing a dataset of such compounds, a QSAR model could be developed to predict the activity of new, unsynthesized benzamide derivatives, thereby guiding the design of more potent analogs of this compound.
Medicinal Chemistry and Future Directions in Benzamide Based Research
Lead Identification and Optimization Strategies for Enhanced Potency and Selectivity
Lead identification and optimization are critical phases in drug discovery, aiming to transform a preliminary "hit" compound into a viable drug candidate with improved potency, selectivity, and drug-like properties. For a hypothetical lead compound like 2-methyl-N-(2-oxoazepan-3-yl)benzamide , a systematic structure-activity relationship (SAR) study would be the first step. acs.org This involves synthesizing and testing a series of analogues to understand how specific structural changes affect biological activity.
Optimization efforts would focus on three primary regions of the molecule:
The Benzoyl Ring: The 2-methyl substituent could be varied to explore the impact of sterics and electronics. Replacing it with other groups (e.g., halogens, methoxy, trifluoromethyl) can influence binding affinity and metabolic stability. cambridgemedchemconsulting.com
The Amide Linker: While often considered a stable linker, modifications can be crucial. N-methylation, for example, can alter hydrogen bonding capacity and conformational flexibility.
The Azepan-2-one (B1668282) (Caprolactam) Ring: The lactam ring offers multiple points for modification. Substituents could be introduced at various positions to probe the topology of the target's binding pocket. Ring contraction or expansion could also be explored.
A structure-based design approach, utilizing techniques like X-ray crystallography of the lead compound bound to its target, would provide invaluable insights for rational design, guiding modifications to achieve better complementarity with the binding site. acs.orgnih.gov For instance, if the 2-methyl group resides in a tight hydrophobic pocket, larger substituents would be disfavored, whereas if the pocket is spacious, larger lipophilic groups might enhance potency. acs.org The goal is to develop a molecule with high affinity for its intended target while minimizing interactions with off-targets, such as other receptors or enzymes, to ensure selectivity. nih.gov
Table 1: Illustrative Lead Optimization Strategy for this compound
This table outlines a hypothetical optimization plan based on established medicinal chemistry principles.
| Modification Site | Proposed Analogue | Rationale for Modification | Potential Outcome |
| Benzoyl Ring | 2-chloro-N-(2-oxoazepan-3-yl)benzamide | Alter electronic properties and explore halogen bonding. | Enhanced potency or altered selectivity. |
| 2-trifluoromethyl-N-(2-oxoazepan-3-yl)benzamide | Increase lipophilicity and block metabolic oxidation. | Improved metabolic stability and cell permeability. | |
| Amide Linker | 2-methyl-N-methyl-N-(2-oxoazepan-3-yl)benzamide | Remove hydrogen bond donor capability. | Probe importance of H-bond donation; may improve oral bioavailability. |
| Azepan-2-one Ring | 2-methyl-N-(2-oxopiperidin-3-yl)benzamide | Ring contraction to a 6-membered lactam. | Assess impact of ring size on binding and conformation. |
| 2-methyl-N-(4-fluoro-2-oxoazepan-3-yl)benzamide | Introduce a polar group on the caprolactam ring. | Improve solubility and explore new binding interactions. |
Scaffold Hopping and Bioisosteric Replacement Studies
When lead optimization fails to overcome issues like poor pharmacokinetics or toxicity, or to generate novel intellectual property, medicinal chemists often turn to scaffold hopping and bioisosteric replacement. ufrj.brnih.gov Scaffold hopping involves replacing the central core of the molecule with a structurally different scaffold while retaining the key pharmacophoric elements responsible for biological activity. nih.govniper.gov.in For This compound , the benzamide (B126) core could be replaced by a different heterocyclic system that maintains the spatial arrangement of the key binding groups.
Bioisosterism is the replacement of a functional group with another that has similar physical or chemical properties, leading to a new compound that may have similar biological activity. drughunter.com This strategy is a powerful tool for fine-tuning a molecule's properties. researchgate.net The amide bond is a frequent target for bioisosteric replacement due to its potential susceptibility to hydrolysis by proteases. nih.gov Common amide bioisosteres include:
1,2,3-Triazoles: These five-membered rings are metabolically stable and can mimic the hydrogen bonding pattern of an amide. nih.gov
Oxadiazoles (1,2,4- and 1,3,4-isomers): These heterocycles are also stable and serve as effective amide surrogates, often improving metabolic properties. nih.gov
Thioamides: Replacing the carbonyl oxygen with sulfur alters the hydrogen bonding capacity and acidity of the N-H bond, providing a valuable probe for SAR studies. nih.gov
Trifluoroethylamine: This group can act as a metabolically stable amide bioisostere where the electronegative trifluoroethyl group mimics the carbonyl. drughunter.com
The caprolactam ring is also amenable to bioisosteric replacement. For example, it could be replaced with an open-chain structure or a different cyclic system to improve properties like solubility or to explore new binding modes.
Table 2: Potential Scaffold Hops and Bioisosteric Replacements
This table illustrates potential structural modifications to the core of This compound .
| Original Moiety | Replacement Strategy | Resulting Structure | Rationale |
| Benzamide Core | Scaffold Hop | 2-methyl-5-(2-oxoazepan-3-yl)-1,3,4-oxadiazole | Replace entire benzamide scaffold with a different heterocycle to find a novel chemical series. |
| Amide Bond | Bioisosteric Replacement | 1-((2-methylphenyl)methyl)-4-(azepan-2-on-3-yl)-1H-1,2,3-triazole | Replace metabolically labile amide with a stable triazole ring. |
| Carbonyl in Lactam | Bioisosteric Replacement | 2-methyl-N-(2-thioxoazepan-3-yl)benzamide | Modify hydrogen bonding capacity and polarity within the lactam ring. |
Design of Next-Generation Benzamide Analogues for Specific Therapeutic Applications
The benzamide scaffold is present in drugs targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders. acs.orgnih.govautm.netnih.gov By applying the strategies of lead optimization and scaffold modification, analogues of This compound could be rationally designed for specific therapeutic applications. The design process would be guided by the biological target of interest.
Anticancer Agents: Many anticancer drugs target enzymes like kinases or poly(ADP-ribose) polymerase (PARP). acs.orgnih.gov To design a PARP inhibitor, for example, modifications to the benzamide structure would aim to mimic the nicotinamide (B372718) moiety of NAD+, which is the natural substrate of PARP. This could involve tailoring the substituents on the benzoyl ring to achieve strong interactions within the PARP catalytic pocket. nih.gov
Antimicrobial Agents: Novel antibiotics are urgently needed. Benzamide derivatives have shown promise as antimycobacterial agents by targeting enzymes like the trehalose (B1683222) monomycolate transporter (MmpL3). nih.gov Designing analogues for this purpose might involve incorporating lipophilic groups to enhance penetration into the bacterial cell wall.
CNS-Targeted Agents: For neurological targets, such as those implicated in Alzheimer's disease or pain, the ability of the compound to cross the blood-brain barrier is paramount. acs.orgacs.org Design strategies would focus on optimizing physicochemical properties like lipophilicity, polar surface area, and hydrogen bonding capacity to favor CNS penetration.
The development of next-generation analogues requires a multi-parameter optimization approach, simultaneously refining potency, selectivity, metabolic stability, and pharmacokinetic properties to create a compound suitable for a specific therapeutic indication.
Table 3: Hypothetical Design of Analogues for Different Therapeutic Areas
| Therapeutic Application | Target Class Example | Design Strategy | Example Analogue Structure |
| Oncology | PARP Inhibitors | Introduce functionalities that mimic the nicotinamide portion of NAD+. | 4-fluoro-N-(2-oxoazepan-3-yl)benzamide |
| Infectious Disease | Bacterial Cell Wall Synthesis | Increase lipophilicity to improve bacterial cell penetration. | 2-methyl-N-(5-cyclohexyl-2-oxoazepan-3-yl)benzamide |
| Neurology | CNS Receptors/Enzymes | Optimize for blood-brain barrier penetration (e.g., by masking polar groups). | 2-methyl-N-(1-methyl-2-oxoazepan-3-yl)benzamide |
Interdisciplinary Research Avenues in Chemical Biology and Pharmacology
The exploration of This compound and its analogues extends beyond traditional medicinal chemistry into interdisciplinary fields like chemical biology and pharmacology. These disciplines can provide deeper insights into the molecule's mechanism of action and potential therapeutic uses.
Chemical Probes: A potent and selective analogue could be developed into a chemical probe. By attaching a reporter tag (e.g., a fluorophore or biotin), the probe can be used to visualize the target protein in cells, pull down its binding partners, and elucidate its role in complex biological pathways.
Computational and Structural Biology: Advanced computational techniques like molecular dynamics simulations and free energy perturbation calculations can predict binding affinities and guide the design of more potent analogues. nih.gov In parallel, determining the co-crystal structure of analogues bound to their target protein provides a definitive blueprint for structure-based drug design. acs.org
Pharmacological Profiling: A comprehensive pharmacological assessment is crucial. This involves screening lead compounds against a broad panel of receptors, enzymes, and ion channels to identify any off-target activities early in the discovery process. This "anti-target" screening helps in building a detailed selectivity profile and mitigating potential side effects.
Novel Drug Modalities: The benzamide scaffold could serve as a foundation for developing more advanced therapeutic modalities. For example, it could be incorporated into a Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This approach offers a powerful way to eliminate disease-causing proteins rather than just inhibiting them.
By integrating these diverse scientific disciplines, a research program centered on the This compound scaffold can move beyond simple analogue synthesis toward a sophisticated, mechanism-driven approach to drug discovery.
Q & A
Q. What are the standard synthetic routes for 2-methyl-N-(2-oxoazepan-3-yl)benzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step processes, including:
- Core scaffold formation : Condensation of pyrazolo[3,4-d]pyrimidine precursors with benzamide derivatives under acidic conditions (e.g., glacial acetic acid) to construct the azepan-oxo backbone .
- Functionalization : Coupling reactions (e.g., using methyl 3-(chlorocarbonyl)propanoate or TIPSCl) to introduce substituents, optimized with pyridine or DMF as solvents .
- Purification : Chromatography (silica gel, hexane/EtOAc gradients) and recrystallization to achieve >95% purity .
Key variables : Temperature (room temp to reflux), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) critically impact yield. For example, prolonged reflux with TBHP increases oxidative cyclization efficiency .
Q. What analytical techniques are most reliable for characterizing this compound?
- Structural confirmation : Single-crystal X-ray diffraction (via SHELX programs) resolves bond lengths/angles and hydrogen bonding patterns, essential for validating the azepan ring conformation .
- Spectroscopic methods :
- ¹H/¹³C NMR : Identifies methyl groups (δ 2.1–2.5 ppm) and amide protons (δ 8.3–8.7 ppm) .
- FTIR : Confirms C=O stretches (1680–1720 cm⁻¹) and N-H bending (1540 cm⁻¹) .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., incomplete coupling intermediates) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?
Discrepancies often arise from:
- Dynamic disorder : Flexible azepan rings may adopt multiple conformations, skewing X-ray data. Refinement using SHELXL with TWIN/BASF parameters improves accuracy .
- Theoretical vs. experimental : Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) can validate observed bond lengths (e.g., C-N: 1.34 Å experimental vs. 1.32 Å calculated) .
Mitigation : Combine high-resolution X-ray data (Agilent SuperNova) with solid-state NMR to cross-validate .
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
-
Substituent modulation :
Position Modification Effect Source Benzamide C2 Methyl → Ethoxy ↑ Lipophilicity, ↑ CNS penetration Azepan N2 Oxo → Thio Alters H-bonding with enzyme active sites -
Biological assays : Enzyme inhibition (IC₅₀) and cytotoxicity (MTT) protocols require standardized solvent controls (DMSO < 0.1% v/v) to avoid false positives .
Q. How do solvent polarity and pH affect the compound’s stability in pharmacological assays?
- Degradation pathways : Hydrolysis of the amide bond is pH-dependent, with t₁/₂ reduced from 48 h (pH 7.4) to 12 h (pH 2.0) .
- Solvent selection : Use acetonitrile/water mixtures for HPLC stability studies; avoid protic solvents (e.g., MeOH) to prevent esterification side reactions .
Methodological Recommendations
- Contradiction analysis : Use SHELX’s TWIN/BASF for twinned crystals and validate with DFT .
- Bioassay design : Pre-screen solubility (via shake-flask method) to avoid aggregation artifacts .
- Synthetic scale-up : Replace TIPSCl with cheaper silylating agents (e.g., TMSCl) while monitoring steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
